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Introduction
Salicyl-AMS (5´-O-[N-salicylsulfamoyl]adenosine) is a pioneering antibiotic lead compound,

the result of rational drug design targeting a crucial metabolic pathway in pathogenic bacteria.

[1][2] It is a potent inhibitor of salicylate adenylation enzymes, which are essential for the

biosynthesis of siderophores—small molecules that bacteria use to scavenge iron, an element

vital for their growth and virulence.[1][3] This technical guide provides an in-depth overview of

the discovery, mechanism of action, synthesis, and biological evaluation of Salicyl-AMS, with a

focus on its development as a potential therapeutic agent against Mycobacterium tuberculosis,

the causative agent of tuberculosis.[1][4]

Mechanism of Action: Targeting Siderophore
Biosynthesis
Salicyl-AMS was rationally designed to inhibit the enzyme MbtA from Mycobacterium

tuberculosis.[3] MbtA is a salicylate adenylation enzyme that catalyzes the first committed step

in the biosynthesis of mycobactin siderophores.[1][3] The enzyme activates salicylic acid by

adenylating it with ATP to form a salicyl-AMP intermediate that remains bound to the active site.

[3]
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Salicyl-AMS acts as a stable mimetic of this tightly-bound salicyl-AMP intermediate.[1][3] By

occupying the active site of MbtA, Salicyl-AMS potently inhibits its biochemical activity, thereby

blocking the production of mycobactin siderophores.[1] This targeted inhibition of siderophore

biosynthesis restricts the bacterium's ability to acquire iron, ultimately leading to growth

inhibition, particularly under iron-limiting conditions.[3] This novel mechanism of action makes

Salicyl-AMS a promising candidate for combating drug-resistant tuberculosis.[1]
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Caption: Inhibition of the MbtA enzyme by Salicyl-AMS, blocking mycobactin biosynthesis.

Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and properties

of Salicyl-AMS and its analogues.

Table 1: In Vitro Inhibitory Activity of Salicyl-AMS and
Analogues against MbtA

Compound Ki (nM) IC50 (µM) Reference

Salicyl-AMS (1) 0.05 - 1.04 ~1 [3]

Salicyl-2'-dAMS (2) Not Reported Not Reported [3]

Salicyl-2-Ph-AMS (3a) Not Reported Not Reported [3]

Salicyl-2-NHPh-AMS

(3b)
Not Reported Not Reported [3]

Salicyl-AMSN (4a) Not Reported Not Reported [3]

Salicyl-6-N-Me-AMS

(5a)
Not Reported Not Reported [3]

Salicyl-6-N-c-Pr-AMS

(5b)
Not Reported Not Reported [3]

Salicyl-6-MeO-AMSN

(6)
Not Reported Not Reported [3]

Data presented are ranges or approximations based on available literature.

Table 2: In Vivo Efficacy and Pharmacokinetics of
Salicyl-AMS in a Mouse Model of Tuberculosis
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Parameter Value
Administration
Route

Dosing Reference

Efficacy

Reduction in Mtb

growth in lung
Significant Intraperitoneal

5.6 or 16.7

mg/kg
[3][5]

Pharmacokinetic

s

Cmax 1.2 µg/ml Oral Not Specified [5]

AUC 58.6 µg·min/ml Oral Not Specified [5]

Lung Half-life 13.3 min Not Specified 50 mg/kg [5]

Lung Half-life 19.3 min Not Specified 200 mg/kg [5]

Lung-to-plasma

exposure ratio

(AUClung/AUCpl

asma)

0.52 Not Specified 50 mg/kg [5]

Lung-to-plasma

exposure ratio

(AUClung/AUCpl

asma)

0.66 Not Specified 200 mg/kg [5]

Note: In vivo toxicity was observed at doses ≥16.7 mg/kg.[3]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of

research on Salicyl-AMS.

Synthesis of Salicyl-AMS, Sodium Salt
A gram-scale synthesis of Salicyl-AMS has been optimized to produce the more

pharmaceutically acceptable sodium salt.[1] The synthesis proceeds in three main steps from
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commercially available adenosine 2´,3´-acetonide, followed by a two-step salt formation

process.[1]

Step 1: Synthesis of 5´-O-sulfamoyladenosine 2´,3´-acetonide

Adenosine 2´,3´-acetonide is reacted with sulfamoyl chloride in N,N-dimethylacetamide.[1]

The reaction selectively targets the 5´-hydroxyl group to yield 5´-O-sulfamoyladenosine 2´,3´-

acetonide.[1]

Step 2 & 3: Acylation and Deprotection (Not detailed in provided search results) These steps

would involve the acylation of the sulfamoyl group with a salicylic acid derivative and

subsequent removal of the acetonide protecting group to yield the free Salicyl-AMS.

Step 4 & 5: Conversion to Sodium Salt

The free acid of Salicyl-AMS is first converted to the triethylammonium salt to improve

storage stability.[1]

The triethylammonium salt is then passed through a column to exchange the counterion to

sodium, yielding the final Salicyl-AMS sodium salt.[1]

General Experimental Workflow for In Vitro and In Vivo
Evaluation
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Caption: A generalized workflow for the evaluation of Salicyl-AMS and its analogues.

MbtA Inhibition Assay (Morrison Analysis for Tight-
Binding Inhibitors)
The determination of the inhibition constant (Ki) for Salicyl-AMS against MbtA is performed

using Morrison analysis, which is suitable for tight-binding inhibitors.[3]

Enzyme and Substrates: Recombinant MbtA enzyme is used. The assay is conducted with

varying concentrations of one substrate (either ATP or salicylic acid) while the other is held at

a constant, saturating concentration.[3]
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Inhibitor: Salicyl-AMS is tested over a range of concentrations.[3]

Assay Procedure: The reaction progress is monitored using a continuous spectrophotometric

assay.[6] The initial velocities (vi) at different inhibitor concentrations are measured and

compared to the uninhibited velocity (v0).[3]

Data Analysis: The fractional initial velocities (vi/v0) are plotted against the inhibitor

concentration. The data are then fitted to the Morrison equation for tight-binding inhibitors to

determine the apparent Ki (Kiapp).[3]

In Vivo Efficacy in a Mouse Model of Tuberculosis
Animal Model: Mice are infected with Mycobacterium tuberculosis.

Treatment: Salicyl-AMS is administered, typically via intraperitoneal injection, at various

doses (e.g., 5.6 and 16.7 mg/kg).[3][5]

Evaluation: At specific time points, the bacterial load in the lungs is quantified by plating lung

homogenates and counting colony-forming units (CFUs).[5]

Outcome: A significant reduction in the growth of M. tuberculosis in the lungs of treated mice

compared to an untreated control group indicates in vivo efficacy.[5]

Conclusion and Future Directions
Salicyl-AMS represents a significant advancement in the development of novel antibiotics with

a targeted mechanism of action. Its potent inhibition of siderophore biosynthesis validates this

pathway as a druggable target for anti-tuberculosis therapy. While in vivo studies have

demonstrated proof-of-concept efficacy, challenges related to pharmacokinetics and toxicity

remain.[3][5] Future research will likely focus on the development of Salicyl-AMS analogues

with improved pharmacokinetic profiles, enhanced efficacy, and reduced off-target toxicity to

advance this promising class of inhibitors towards clinical application.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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